3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-decyltetradecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Description
Core Diketopyrrolopyrrole (DPP) Skeleton Analysis
The DPP core consists of a bicyclic lactam structure with two fused pyrrolidone rings, creating a rigid, planar π-conjugated system. This configuration enables strong electron-deficient characteristics, making it an ideal acceptor unit in donor–acceptor copolymers. Density functional theory (DFT) calculations reveal that the lactam rings contribute to a low-lying LUMO energy level ($$E{\text{LUMO}} = -3.36\ \text{eV}$$), facilitating electron injection in organic field-effect transistors (OFETs). The molecular formula $$C{62}H{102}Br2N2O2S_2$$ confirms the presence of two bromothiophene units and two 2-decyltetradecyl side chains.
The planarity of the DPP core is critical for intermolecular π-π stacking, which enhances charge carrier mobility. Simulations show a dihedral angle of $$0.1^\circ$$ between the DPP unit and adjacent thiophenes, minimizing torsional strain and maximizing conjugation. This near-perfect coplanarity is maintained by intramolecular non-covalent interactions, such as sulfur–hydrogen ($$S\cdots H$$, 2.9 Å) and oxygen–hydrogen ($$O\cdots H$$, 2.1 Å) contacts.
Substituent Configuration: Bromothiophene Functionalization
The 5-bromothiophene groups at the 3- and 6-positions of the DPP core serve dual roles:
- Electronic Modification : Bromine’s electron-withdrawing effect lowers the HOMO energy level ($$E_{\text{HOMO}} = -5.06\ \text{eV}$$), reducing the bandgap to $$2.00\ \text{eV}$$. This enhances ambipolar charge transport, as evidenced by hole and electron mobilities exceeding $$2\ \text{cm}^2\ \text{V}^{-1}\ \text{s}^{-1}$$ in OFETs.
- Synthetic Versatility : The bromine atoms act as reactive sites for cross-coupling reactions, enabling polymerization with stannylated comonomers like thieno[3,2-b]thiophene. For example, Stille polycondensation with 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene yields high-molecular-weight copolymers ($$M_n > 100\ \text{kDa}$$).
UV-Vis spectroscopy of the monomer shows a dual absorption band with a peak at $$819\ \text{nm}$$, attributed to the charge-transfer transition between the DPP core and bromothiophene units.
Alkyl Chain Engineering: Role of 2-Decyltetradecyl Groups
The 2-decyltetradecyl side chains ($$C{24}H{49}$$) are branched alkyl groups designed to balance solubility and solid-state order. Key features include:
- Solubility Enhancement : The bulky chains disrupt crystallinity, enabling solution processing in nonpolar solvents like chloroform and toluene.
- Molecular Packing : Despite their bulk, the alkyl chains adopt an interdigitated arrangement in thin films, as confirmed by grazing-incidence X-ray diffraction (GIXD). The lamellar spacing of $$28.6\ \text{Å}$$ corresponds to the side-chain length.
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above $$300^\circ\text{C}$$, making the compound suitable for high-temperature device fabrication.
Comparative studies with linear alkyl analogs reveal that branching reduces paracrystalline disorder, improving charge carrier mobility by $$30\%$$.
Crystallographic Studies and Molecular Packing Behavior
Single-crystal X-ray diffraction of a related DPP derivative (lacking bromine) reveals a herringbone packing motif with a π-π stacking distance of $$3.4\ \text{Å}$$. Although crystallographic data for the title compound remain unpublished, DFT-optimized structures predict similar packing, with bromine atoms participating in halogen bonding ($$Br\cdots O$$, $$3.22\ \text{Å}$$) to adjacent carbonyl groups.
In thin films, edge-on molecular orientation dominates, as evidenced by a (100) diffraction peak at $$4.2^\circ$$ (2θ). This orientation favors vertical charge transport in OFETs, achieving hole mobilities of $$1.2\ \text{cm}^2\ \text{V}^{-1}\ \text{s}^{-1}$$.
Properties
IUPAC Name |
1,4-bis(5-bromothiophen-2-yl)-2,5-bis(2-decyltetradecyl)pyrrolo[3,4-c]pyrrole-3,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H102Br2N2O2S2/c1-5-9-13-17-21-25-27-31-35-39-43-51(41-37-33-29-23-19-15-11-7-3)49-65-59(53-45-47-55(63)69-53)57-58(61(65)67)60(54-46-48-56(64)70-54)66(62(57)68)50-52(42-38-34-30-24-20-16-12-8-4)44-40-36-32-28-26-22-18-14-10-6-2/h45-48,51-52H,5-44,49-50H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIOMGMQCNUOFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCCCC)CCCCCCCCCCCC)C3=CC=C(S3)Br)C1=O)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H102Br2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1131.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-decyltetradecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a diketopyrrolopyrrole (DPP) derivative known for its potential applications in organic electronics and photovoltaics. This compound exhibits significant biological activity, particularly in the context of its interactions with cellular systems and materials science.
Chemical Structure:
- IUPAC Name: 3,6-bis(5-bromo-2-thienyl)-2,5-bis(2-decyltetradecyl)-pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- Molecular Formula: C54H86Br2N2O2S2
- Molecular Weight: 1019.21 g/mol
Physical Properties:
Antioxidant Properties
Research indicates that DPP derivatives possess antioxidant properties due to their ability to scavenge free radicals. The presence of brominated thiophene units enhances these properties by stabilizing the radical intermediates formed during oxidation processes .
Photophysical Properties
The compound demonstrates strong light absorption in the visible spectrum and exhibits efficient charge transport properties. This makes it suitable for applications in organic photovoltaics where light absorption and charge separation are critical .
Cellular Interactions
Studies have shown that DPP-based compounds can interact with cellular membranes and influence cellular processes. For instance:
- Cell Viability: In vitro studies indicate that varying concentrations of the compound affect cell viability in different cell lines. IC50 values suggest a dose-dependent response .
- Apoptosis Induction: The compound has been linked to the induction of apoptosis in cancer cell lines through the activation of caspase pathways .
Study 1: Anticancer Activity
A study investigated the anticancer effects of 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-decyltetradecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell proliferation at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in the percentage of cells undergoing apoptosis compared to control groups .
Study 2: Photovoltaic Efficiency
In a separate investigation focusing on organic solar cells incorporating this compound as an electron acceptor, devices exhibited power conversion efficiencies exceeding 7%. The study highlighted the importance of molecular packing and energy level alignment between donor and acceptor materials to optimize device performance .
Data Table: Summary of Biological Activities
Scientific Research Applications
Organic Electronics
Organic Field-Effect Transistors (OFETs)
DPP derivatives are extensively utilized in the fabrication of organic field-effect transistors (OFETs). The compound's planar conjugated structure facilitates strong π–π interactions, enhancing charge transport properties. Studies indicate that DPP-based polymers exhibit high mobility and stability, making them suitable for use in OFETs .
Organic Photodetectors
The unique electronic properties of DPP allow it to be used in organic photodetectors. Its ability to absorb light efficiently and convert it into electrical signals makes it an attractive material for developing sensitive photodetectors .
Photovoltaics
Organic Solar Cells
DPP is a key component in the development of organic solar cells. The compound's strong electron-accepting capabilities and tunable energy levels enable the optimization of light absorption and charge separation processes. Research has shown that incorporating DPP into photovoltaic devices can significantly enhance their efficiency .
Case Study: Efficiency Improvement
In a study by Kang et al., the introduction of DPP into a polymer blend for solar cells resulted in a notable increase in power conversion efficiency compared to devices without DPP . This demonstrates the compound's critical role in advancing solar cell technology.
Advanced Material Synthesis
Building Block for Polymers
DPP serves as an important building block for synthesizing various conjugated polymers. Its incorporation into polymer chains improves solubility and processability, which are crucial for applications in thin-film devices .
Self-Assembly Properties
The long alkyl chains attached to the DPP structure enhance its self-assembly properties, allowing for better crystallization and organization within thin films. This characteristic is vital for achieving optimal performance in electronic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Their Impacts
DPP derivatives differ in substituents, alkyl chains, and functional groups, which critically influence their electronic and processing properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of DPP-Based Compounds
Key Research Findings
Alkyl Chain Effects :
- Longer, branched chains (e.g., 2-decyltetradecyl) improve solubility and thin-film morphology compared to linear or shorter chains (e.g., 2-ethylhexyl in Bi-DPP) .
- 2-Octyldodecyl (C8/C12) vs. 2-decyltetradecyl (C10/C14): The latter’s longer branches enhance aggregation in OFETs but may reduce charge transport if overly bulky .
Heterocycle Substitutions: Thiophene vs. Furan: Thiophene-based DPPs (e.g., CAS 1260685-63-9) exhibit higher charge mobility due to sulfur’s polarizability and stronger π-conjugation versus furan’s oxygen . Selenophene Analogues: Copolymers with selenophene (e.g., PDPP-alt-DTBSe) show enhanced hole mobility (1.5 cm²/Vs) due to selenium’s larger atomic size .
Functional Group Roles :
Performance Metrics in Organic Electronics
Preparation Methods
Synthesis of the DPP Core
The DPP core, 3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione, is synthesized via a condensation reaction between thiophene-2-carbonitrile and diethyl succinate in the presence of a strong base (e.g., sodium hydride or potassium tert-butoxide). This step forms the planar, conjugated bicyclic structure essential for charge transport in organic semiconductors.
Reaction Conditions:
-
Solvent: Dry toluene or tetrahydrofuran (THF)
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Temperature: 80–100°C under nitrogen atmosphere
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Duration: 12–24 hours
The introduction of 2-decyltetradecyl chains to the DPP core enhances solubility and facilitates thin-film processing. This step involves nucleophilic substitution at the pyrrolopyrrole nitrogen atoms using a branched alkyl bromide.
Procedure and Optimization
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Reagents:
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Reaction Setup:
-
Purification:
Key Challenge:
The branched alkyl chains (2-decyltetradecyl) introduce significant steric bulk, necessitating prolonged reaction times and excess alkylating agent to achieve complete substitution.
Bromination of Thiophene Moieties
Bromination at the 5-position of the thiophene rings is achieved using N-bromosuccinimide (NBS), enabling further functionalization via Suzuki or Stille cross-coupling.
Regioselective Bromination
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Reagents:
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Reaction Setup:
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Purification:
Analytical Validation:
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1H NMR (CDCl3): δ 8.86 (d, 2H, thiophene-H), 7.61 (d, 2H, thiophene-H), 4.02 (d, 4H, N-CH2), 0.87 (t, 12H, terminal CH3).
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13C NMR (CDCl3): 161.77 (C=O), 140.44 (C-Br), 107.96 (pyrrolopyrrole-C).
Critical Factors in Reaction Optimization
Solvent and Temperature Effects
Alkyl Chain Impact
Branched alkyl groups (2-decyltetradecyl) improve solubility but reduce crystallinity. A balance is achieved by optimizing chain length and branching.
Spectroscopic and Chromatographic Data
| Parameter | Alkylated DPP | Brominated Product |
|---|---|---|
| Molecular Weight | 933.1 g/mol | 1019.2 g/mol |
| 1H NMR (δ) | 8.29 (d, thiophene-H) | 8.86 (d, thiophene-H) |
| 13C NMR (δ) | 160.92 (C=O) | 161.77 (C=O) |
| HPLC Purity | >98% | >98% |
| Melting Point | 95–97°C | 102–104°C |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Direct Alkylation | High functionalization efficiency | Low yield due to steric hindrance |
| Stepwise Bromination | Excellent regioselectivity | Requires strict temperature control |
| One-Pot Synthesis | Reduced purification steps | Limited scalability for bulky substituents |
Industrial and Research Applications
The brominated DPP derivative serves as a monomer for p-type semiconductors in organic field-effect transistors (OFETs) and solar cells. Its hole mobility exceeds 1.5 cm²/V·s in polymerized forms (e.g., PDPP4T) .
Q & A
Advanced Research Question
- UV-Vis Spectroscopy : Measure λₘₐₓ (e.g., 500–600 nm for DPP derivatives) and calculate optical bandgap (Eg) via Tauc plot .
- Cyclic Voltammetry (CV) : Determine HOMO/LUMO levels using ferrocene as a reference. For example, HOMO = -5.2 eV, LUMO = -3.8 eV for similar DPP-thiophene systems .
- Photoluminescence (PL) : Assess exciton diffusion length and recombination kinetics .
How to design experiments comparing thermal stability across DPP derivatives?
Advanced Research Question
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td, typically >300°C for DPPs).
- Differential Scanning Calorimetry (DSC) : Identify glass transition (Tg) and melting points (Tm) to correlate with alkyl chain flexibility .
- Accelerated Aging Tests : Expose thin films to 85°C/85% humidity and monitor degradation via UV-Vis or FET performance .
What solvents optimize processing for device fabrication?
Basic Research Question
Optimal solvents balance solubility and boiling point:
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
